10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate)
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Overview
Description
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of nonadecanedioic acid with 3-(dimethylamino)propylamine to form an amide intermediate. This intermediate is then reacted with nonyl isocyanate to form the desired carbamoyl compound. The final step involves esterification with 2-hexyloctanoic acid to produce the bis(2-hexyloctanoate) ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification techniques such as distillation, crystallization, and chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a drug delivery agent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as an excipient in vaccine formulations.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as altering cellular signaling pathways, affecting gene expression, or influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Nonadecanedioic acid, 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)-, 1,19-bis(2-butyloctyl) ester: A similar compound with slight variations in the ester groups.
1,19-Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate: Another related compound used as an excipient in vaccines.
Uniqueness
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, differentiating it from other similar compounds .
Properties
Molecular Formula |
C62H122N2O5 |
---|---|
Molecular Weight |
975.6 g/mol |
IUPAC Name |
[10-[3-(dimethylamino)propyl-nonylcarbamoyl]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C62H122N2O5/c1-8-13-18-23-28-33-42-53-64(54-45-52-63(6)7)60(65)57(46-40-31-26-24-29-34-43-55-68-61(66)58(48-36-19-14-9-2)49-37-20-15-10-3)47-41-32-27-25-30-35-44-56-69-62(67)59(50-38-21-16-11-4)51-39-22-17-12-5/h57-59H,8-56H2,1-7H3 |
InChI Key |
DLZXNDRHTALMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origin of Product |
United States |
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